molecular formula C12H19N3 B6153575 dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine CAS No. 1018587-38-6

dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine

Cat. No.: B6153575
CAS No.: 1018587-38-6
M. Wt: 205.3
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Description

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine is an organic compound with the molecular formula C12H19N3 It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine hydrochloride and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is often conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or crystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives .

Scientific Research Applications

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a quinoxaline ring and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1018587-38-6

Molecular Formula

C12H19N3

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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